molecular formula C15H15NO B1392085 2-(2,3-Dimethylbenzoyl)-5-methylpyridine CAS No. 1187164-90-4

2-(2,3-Dimethylbenzoyl)-5-methylpyridine

Cat. No.: B1392085
CAS No.: 1187164-90-4
M. Wt: 225.28 g/mol
InChI Key: DIFDRTSCZJSXPC-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylbenzoyl)-5-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 2,3-dimethylbenzoyl group and a methyl group

Scientific Research Applications

Photochemical Applications

  • Photochemical Dimerization of Pyridines : Studies have shown that irradiation of certain pyridine derivatives, including 2-methylpyridine, results in the formation of dimers. These dimers exhibit unique chemical and physical properties (Taylor & Kan, 1963).

Chemical Synthesis

  • Synthesis of Complexes : Research indicates that 2-methylpyridine derivatives are involved in the synthesis of certain complexes, such as the cyclometalation of platinum complexes. These compounds have potential applications in areas like electroluminescence (Ionkin, Marshall, & Wang, 2005).
  • Condensation Reactions : Studies demonstrate that 2-methylpyridine derivatives can undergo condensation reactions with various compounds, leading to the formation of yellow and orange compounds with potential applications in material science (Mitchell & Reid, 1982).

Molecular Docking and Biological Studies

  • Antimicrobial Properties : Some 2-methylpyridine derivatives have been investigated for their antimicrobial properties. These compounds have shown potential as effective agents against various microorganisms (Shyma et al., 2013).

Material Science

  • Catalytic Applications : Research into the catalytic behaviors of nickel complexes involving 2-methylpyridine ligands has been conducted. These studies explore the influence of stereoelectronic properties on the catalysis of reactions like ethylene oligomerization (Speiser, Braunstein, & Saussine, 2004).

Safety and Hazards

The safety data sheet for “2,3-Dimethylbenzoyl chloride” indicates that it is classified under GHS07 for eye irritation .

Future Directions

“2,3-Dimethylbenzoyl chloride” is provided to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential for future research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethylbenzoyl)-5-methylpyridine typically involves the acylation of 5-methylpyridine with 2,3-dimethylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the Friedel-Crafts acylation process. The reaction conditions often include anhydrous solvents like dichloromethane or chloroform, and the

Properties

IUPAC Name

(2,3-dimethylphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-7-8-14(16-9-10)15(17)13-6-4-5-11(2)12(13)3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFDRTSCZJSXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC=CC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301224410
Record name (2,3-Dimethylphenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301224410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187164-90-4
Record name (2,3-Dimethylphenyl)(5-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethylphenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301224410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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